molecular formula C8H8ClF3N2O2S B2791837 N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide CAS No. 2060751-75-7

N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide

Cat. No. B2791837
CAS RN: 2060751-75-7
M. Wt: 288.67
InChI Key: JCASTVWPEKIIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "CTP-499" and is known for its potential therapeutic benefits.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of CTP-499 and how it interacts with other cellular processes.
4. New applications: CTP-499 may have potential therapeutic applications in other medical conditions beyond those that have been studied so far.
Conclusion:
CTP-499 is a promising compound that has shown potential therapeutic benefits in a variety of medical conditions. Its selective inhibition of PARP and low toxicity make it an attractive candidate for further research. Future studies will help to determine its safety and efficacy in humans and identify new applications for this compound.

Advantages and Limitations for Lab Experiments

CTP-499 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: CTP-499 is a highly potent compound, which means that it can be used in small concentrations in experiments.
2. Selective inhibition: CTP-499 selectively inhibits PARP, which means that it does not interfere with other cellular processes.
3. Low toxicity: CTP-499 has been shown to have low toxicity in animal studies.
Some of the limitations of CTP-499 for lab experiments include:
1. Limited solubility: CTP-499 has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited stability: CTP-499 is not very stable and can degrade over time, which can affect its potency.

Future Directions

There are several future directions for research on CTP-499, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of CTP-499 in humans.
2. Combination therapy: CTP-499 may be effective when used in combination with other drugs for the treatment of various medical conditions.
3.

Synthesis Methods

CTP-499 is synthesized through a multi-step process involving the reaction of 5-chloro-3-(trifluoromethyl)pyridine with methanesulfonyl chloride. The resulting intermediate is then reacted with sodium azide, followed by reduction with lithium aluminum hydride to produce the final product.

Scientific Research Applications

CTP-499 has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic benefits in a variety of medical conditions. Some of the areas of research include:
1. Neurodegenerative diseases: CTP-499 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can protect neurons from damage and improve cognitive function.
2. Kidney disease: CTP-499 has been studied for its potential to protect the kidneys from damage caused by diabetes and other conditions.
3. Cardiovascular disease: CTP-499 has been shown to have beneficial effects on the cardiovascular system, including reducing inflammation and improving blood vessel function.

properties

IUPAC Name

N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2S/c1-17(15,16)14-4-7-6(8(10,11)12)2-5(9)3-13-7/h2-3,14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCASTVWPEKIIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=C(C=C(C=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.